molecular formula C19H20ClNO5 B12395554 Hydroxy Bezafibrate-D6

Hydroxy Bezafibrate-D6

Cat. No.: B12395554
M. Wt: 383.9 g/mol
InChI Key: BSKJWQIHRRCBIU-WFGJKAKNSA-N
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Description

Hydroxy Bezafibrate-D6 is a deuterium-labeled analogue of Hydroxy Bezafibrate. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy Bezafibrate-D6 is synthesized by incorporating deuterium into Hydroxy Bezafibrate. The process involves the substitution of hydrogen atoms with deuterium atoms in the molecular structure. This can be achieved through various chemical reactions, including deuterium exchange reactions under specific conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuterium exchange, purification, and quality control to meet the required standards for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Bezafibrate-D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Hydroxy Bezafibrate-D6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetics: Used as a tracer to study the pharmacokinetic profiles of drugs.

    Metabolic Studies: Helps in understanding the metabolic pathways and transformations of drugs.

    Environmental Research: Used in studies related to environmental contamination and pollutant tracking.

    Clinical Diagnostics: Employed in diagnostic assays to quantify drug levels in biological samples.

Mechanism of Action

Hydroxy Bezafibrate-D6 exerts its effects by acting as a labeled analogue of Hydroxy Bezafibrate. The deuterium substitution can influence the pharmacokinetic and metabolic profiles of the compound. It is generally accepted that this compound, like its parent compound, may act as an agonist of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This interaction can modulate lipid metabolism and other related pathways .

Comparison with Similar Compounds

Hydroxy Bezafibrate-D6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Hydroxy Bezafibrate: The non-deuterated form of this compound.

    Bezafibrate: A fibrate drug used for the treatment of hyperlipidemia.

    Gemfibrozil: Another fibrate drug with similar lipid-lowering effects.

    Fenofibrate: A fibrate drug used to reduce cholesterol levels

This compound’s uniqueness lies in its stable isotope labeling, which provides advantages in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C19H20ClNO5

Molecular Weight

383.9 g/mol

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid

InChI

InChI=1S/C19H20ClNO5/c1-19(2,18(24)25)26-15-9-5-12(6-10-15)16(22)11-21-17(23)13-3-7-14(20)8-4-13/h3-10,16,22H,11H2,1-2H3,(H,21,23)(H,24,25)/i1D3,2D3

InChI Key

BSKJWQIHRRCBIU-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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